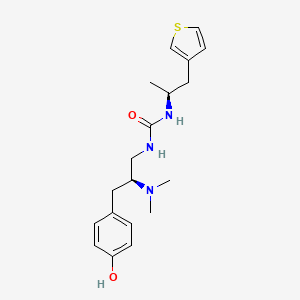
1-((S)-2-(二甲氨基)-3-(4-羟基苯基)丙基)-3-((S)-1-(噻吩-3-基)丙-2-基)脲
描述
PZM21 是一种实验性阿片类镇痛药,正在研究用于治疗疼痛。 它是一种功能性选择性 μ-阿片受体激动剂,这意味着它以与吗啡相似效力和效力产生 μ-阿片受体介导的 G 蛋白信号传导,但 β-抑制蛋白 2 募集减少 。这种特性被认为会导致与传统阿片类药物相比副作用更少。
科学研究应用
作用机制
PZM21 通过选择性激活 μ-阿片受体发挥作用,μ-阿片受体是一种 G 蛋白偶联受体。这种激活会导致 G 蛋白信号传导,这负责镇痛作用。 与传统阿片类药物不同,PZM21 对 β-抑制蛋白 2 的募集很少,β-抑制蛋白 2 与阿片类药物的许多不良反应有关,例如呼吸抑制和便秘 。 所涉及的分子靶点和途径包括 μ-阿片受体和下游信号级联,这些级联调节疼痛感知 .
生化分析
Biochemical Properties
PZM21 has been found to interact with the μ-opioid receptor (MOPr), a G protein-coupled receptor . It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling . This interaction with the MOPr and the subsequent signaling is the primary biochemical reaction involving PZM21 .
Cellular Effects
PZM21 has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have analgesic effects with reduced side effects . It has also been found to cause antinociceptive tolerance and naloxone-precipitated withdrawal symptoms .
Molecular Mechanism
The molecular mechanism of action of PZM21 involves its binding to the μ-opioid receptor (MOPr). This binding initiates G protein signaling pathways . PZM21 is a G protein-biased μ-opioid receptor agonist, meaning it preferentially activates G protein pathways over β-arrestin pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, PZM21 has been observed to cause long-lasting dose-dependent antinociception . Repeated administration of PZM21 led to antinociceptive tolerance .
Dosage Effects in Animal Models
In animal models, PZM21 has been found to cause dose-dependent antinociception . High doses of PZM21 have been associated with the development of tolerance and withdrawal symptoms .
Metabolic Pathways
Given its interaction with the μ-opioid receptor, it is likely involved in opioid signaling pathways .
Transport and Distribution
It is known that PZM21 is a small molecule, which typically allows for relatively easy transport and distribution within biological systems .
Subcellular Localization
Given its interaction with the μ-opioid receptor, it is likely that PZM21 localizes to the cell membrane where the μ-opioid receptor is typically found .
准备方法
合成路线和反应条件
PZM21 的合成涉及多个步骤,从关键中间体的制备开始。 该过程通常包括在噻吩-3-基丙-2-基和二甲氨基-3-(4-羟基苯基)丙基之间形成脲键 。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。
工业生产方法
虽然 PZM21 的具体工业生产方法尚未得到广泛记载,但总体方法将涉及扩大实验室合成工艺。这将包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产品的高产率和纯度。
化学反应分析
反应类型
PZM21 会经历各种化学反应,包括:
氧化: 这种反应可以改变分子上的官能团,可能改变其药理特性。
还原: 这种反应可用于将任何氧化的中间体还原回其原始状态。
取代: 这种反应涉及用另一种官能团取代一种官能团,这可能有助于改变化合物的活性或选择性。
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种有机溶剂。条件通常涉及受控温度和压力,以确保所需的反应有效地发生。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生具有不同药理特征的类似物 .
相似化合物的比较
类似化合物
吗啡: 一种传统的阿片类镇痛剂,具有很高的疗效,但副作用很大,包括呼吸抑制和便秘。
芬太尼: 一种强效合成阿片类药物,具有高过量服用和成瘾风险。
TRV130 (奥利西汀): 另一种 G 蛋白偏向 μ-阿片受体激动剂,与传统阿片类药物相比,副作用减少.
PZM21 的独特性
PZM21 的独特性在于它能够选择性激活 G 蛋白信号传导途径,同时最大程度地减少 β-抑制蛋白 2 的募集。 这种选择性激活被认为会导致更少的副作用,使其成为更安全的疼痛管理的有希望的候选药物 。 此外,PZM21 与其他阿片类药物相比,显示出更宽的治疗窗口,这意味着它可以在不太可能引起不良反应的剂量下提供有效的疼痛缓解 .
属性
IUPAC Name |
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBIJOVZJEMBI-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117979 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997387-43-5 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1997387-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PZM21 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PZM21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GB23F27E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)






![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

